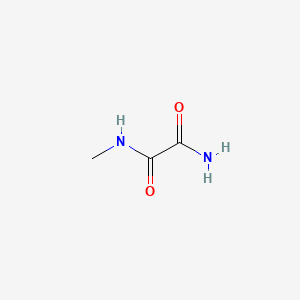

Methylethanediamide

Description

Properties

CAS No. |

22509-04-2 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

N'-methyloxamide |

InChI |

InChI=1S/C3H6N2O2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |

InChI Key |

WPRKVIPHGOHZAL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Methylethanediamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Methylethanediamide. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be established.

In ¹H NMR spectroscopy, this compound is expected to exhibit three distinct signals corresponding to its three types of non-equivalent protons. The methyl (CH₃) protons attached to the nitrogen would appear as a doublet due to coupling with the adjacent N-H proton. The proton of the secondary amide (NH) would likely appear as a broad quartet, coupling to the methyl protons. The two protons of the primary amide (NH₂) may appear as a single broad singlet, though they can sometimes resolve into two separate signals.

In ¹³C NMR spectroscopy, three signals are predicted. The methyl carbon (CH₃) would resonate in the upfield region. The two carbonyl carbons (C=O) of the diamide (B1670390) structure would appear significantly downfield, typically in the 160-180 ppm range. ucalgary.ca Due to the asymmetry of the molecule, these two carbonyl carbons are chemically non-equivalent and should produce distinct signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would confirm the presence of one methyl group (positive peak in DEPT-135) and the absence of CH or CH₂ groups, while the carbonyl carbons would be absent from all DEPT spectra, identifying them as quaternary.

Two-dimensional NMR techniques are crucial for confirming the atomic connections. A COSY (Correlation Spectroscopy) experiment would show a correlation between the methyl protons and the secondary amide N-H proton, confirming their coupling. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range couplings, most notably from the methyl protons to the adjacent carbonyl carbon, definitively linking the methyl group to the diamide backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| -CH₃ | ~2.8 | Doublet (d) | ~26 |

| >NH | ~8.0 (broad) | Quartet (q) | - |

| -NH₂ | ~7.5 (broad) | Singlet (s) | - |

| -C(O)NHCH₃ | - | - | ~162 |

| -C(O)NH₂ | - | - | ~164 |

Vibrational Spectroscopy (IR and Raman) in Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves to identify the functional groups within this compound, providing a unique molecular fingerprint.

The IR spectrum is dominated by absorptions characteristic of primary and secondary amide groups. spectroscopyonline.com Two distinct N-H stretching bands are expected for the primary amide (-NH₂) in the region of 3350 and 3180 cm⁻¹. spectroscopyonline.com A single N-H stretching band for the secondary amide (>NH) is anticipated around 3300 cm⁻¹. The most intense bands in the spectrum are typically the Amide I bands, corresponding to the C=O stretching vibrations, which are expected between 1630 and 1680 cm⁻¹. spectroscopyonline.com Given the two distinct carbonyl environments, this band may appear broadened or split. The Amide II band, which arises from N-H bending and C-N stretching, is expected near 1640 cm⁻¹ for the primary amide and near 1550 cm⁻¹ for the secondary amide. spectroscopyonline.com

Raman spectroscopy provides complementary information. The symmetric C=O stretch of the diamide backbone is expected to be a strong and sharp band in the Raman spectrum. The C-C bond stretch between the two carbonyl groups would also be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | Primary Amide | ~3350 | Weak |

| N-H Stretch (symmetric) | Primary Amide | ~3180 | Weak |

| N-H Stretch | Secondary Amide | ~3300 | Weak |

| C=O Stretch (Amide I) | Diamide | ~1670, ~1650 (split) | Strong |

| N-H Bend (Amide II) | Primary Amide | ~1640 | Medium |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Medium |

| C-N Stretch | Amides | ~1400 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed for the precise determination of the molecular weight of this compound and for analyzing its fragmentation patterns to further confirm its structure. The molecular formula C₃H₆N₂O₂ corresponds to a molecular weight of 102.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 102 would be observed. The fragmentation of amides is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org A primary fragmentation pathway for this compound would be the cleavage of the C-C bond between the two carbonyls, which is often a weak point in such structures. This could lead to ions such as [CH₃NHCO]⁺ (m/z = 58) and [CONH₂]⁺ (m/z = 44). Another common fragmentation for primary amides is the McLafferty rearrangement, though it is not applicable to this specific structure. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 102 | [M]⁺ | [C₃H₆N₂O₂]⁺ |

| 58 | [CH₃NHCO]⁺ | [C₂H₄NO]⁺ |

| 44 | [CONH₂]⁺ | [CH₂NO]⁺ |

| 43 | [HNCO]⁺ | [CHNO]⁺ |

| 30 | [CH₃NH-H]⁺ | [CH₄N]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy (UV-Vis) provides information about the chromophores within a molecule. The structure of this compound, being an aliphatic diamide, lacks extensive conjugated π-systems. Therefore, it is not expected to absorb significantly in the visible or near-UV range.

The only relevant electronic transitions are the n→π* transitions associated with the non-bonding electrons (n) on the oxygen atoms of the carbonyl groups being promoted to the anti-bonding π* orbitals of the C=O bonds. ucalgary.ca For simple, non-conjugated amides, these transitions are typically weak and occur at short wavelengths, often below 220 nm. ucalgary.ca Consequently, this compound would be largely transparent in conventional UV-Vis spectroscopy, with its absorption maximum falling in the far-UV region.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λ_max (nm) |

| n→π* | C=O (Amide) | ~215 |

Integrated Spectroscopic Approaches and Chemometric Applications

While each spectroscopic technique provides valuable pieces of the structural puzzle, an integrated approach combining all methods is essential for comprehensive characterization. The molecular formula from MS, the identification of amide functional groups from IR and Raman, and the precise atom-by-atom connectivity map from NMR spectroscopy collectively provide irrefutable evidence for the structure of this compound.

Furthermore, in the analysis of complex systems, such as reaction mixtures or formulations containing this compound and its metal complexes, chemometrics can be a powerful tool. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to spectroscopic data (e.g., a series of IR or UV-Vis spectra) to deconvolve the contributions of individual components from overlapping signals. nih.govoaji.net For instance, if this compound is used as a chelating agent, subtle shifts in its vibrational or electronic spectra upon complexation with a metal ion could be monitored. Chemometric analysis of this data could then be used to determine the stoichiometry and stability constants of the resulting complexes, even in solutions where multiple species coexist. nih.gov

Theoretical and Computational Chemistry Studies on Methylethanediamide

Quantum Chemical Investigations of Methylethanediamide Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. arxiv.orgfrontiersin.org These approaches, including Density Functional Theory (DFT) and ab initio calculations, provide insights into electronic structure, which governs a molecule's reactivity and properties. scielo.org.mxorientjchem.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. ntu.edu.sgnih.govnih.govresearchgate.net These techniques simulate the physical movements of atoms and molecules over time, providing detailed information on conformational changes and stability. nih.govmdpi.com Such analyses have been performed on various amides and peptoids to understand their structure and dynamics. nih.govrsc.orgmdpi.com For this compound, which possesses rotational flexibility around its C-N and C-C bonds, conformational analysis would be critical to understanding its structure-property relationships. However, no dedicated molecular modeling or MD simulation studies focused on the conformational analysis of this compound were identified.

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edunih.govdntb.gov.uanih.gov By modeling reactants, products, and the transition states that connect them, researchers can understand reaction energetics and kinetics. orientjchem.orgdntb.gov.ua

Reaction Pathway Optimization and Energetics

Computational analyses, particularly using density functional theory (DFT), have been employed to elucidate the energetics and optimize the geometries of the reactants, transition states, intermediates, and products along the reaction coordinate.

The reaction is understood to proceed through a stepwise pathway involving tetrahedral intermediates. This is a common mechanism for the aminolysis of esters. nih.gov The process consists of two sequential substitution reactions, one at each of the two ester groups of dimethyl oxalate (B1200264).

Step 1: Formation of the Monoamide Intermediate

The first step involves the nucleophilic attack of one molecule of methylamine (B109427) on one of the carbonyl carbons of dimethyl oxalate. This leads to the formation of a tetrahedral intermediate, which then collapses to release a molecule of methanol (B129727) and form the monoamide intermediate, N-methyloxamic acid methyl ester.

A key finding from computational studies on the reaction between methylamine and dimethyl oxalate indicates that the activation energy (ΔE) for the transition state of this first step is 35.1 kcal/mol. researchgate.net This value represents the energy barrier that must be overcome for the initial reaction to occur. The tetrahedral intermediate in this step is stabilized by an intramolecular hydrogen bond, which lowers its energy and facilitates the subsequent reaction. stackexchange.com

Step 2: Formation of this compound

The second step involves the nucleophilic attack of a second molecule of methylamine on the remaining ester carbonyl group of the N-methyloxamic acid methyl ester intermediate. Similar to the first step, this proceeds through another tetrahedral intermediate, which then eliminates a second molecule of methanol to yield the final product, this compound (N,N'-dimethyloxamide).

The reaction pathway can be summarized as follows:

Reactants: Dimethyl oxalate + 2 Methylamine

Transition State 1: For the formation of the first tetrahedral intermediate.

Intermediate 1: Tetrahedral intermediate from the first attack.

Intermediate 2: N-methyloxamic acid methyl ester + Methanol

Transition State 2: For the formation of the second tetrahedral intermediate.

Intermediate 3: Tetrahedral intermediate from the second attack.

Products: this compound + Methanol

The energetics of the reaction favor the formation of the final diamide (B1670390) product. The stepwise mechanism with tetrahedral intermediates is generally considered the most plausible pathway for this type of aminolysis reaction. nih.gov

Table 1: Calculated Activation Energy for the Initial Reaction Step

This table presents the computed activation energy for the transition state of the first nucleophilic attack of methylamine on dimethyl oxalate.

| Reaction Step | Computational Method | Activation Energy (ΔE) [kcal/mol] | Reference |

| CH₃NH₂ + (COOCH₃)₂ → [TS1] → Intermediate | DFT | 35.1 | researchgate.net |

Coordination Chemistry of Methylethanediamide and Its Metal Complexes

Principles of Methylethanediamide Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and function of the resulting metal complexes. For this compound, its design principles can be inferred from the broader class of oxamide-based ligands. These ligands are characterized by a central diamide (B1670390) core, which offers versatile coordination capabilities.

The primary coordination site of this compound is expected to be the two oxygen atoms of the carbonyl groups, acting as a bidentate chelating ligand to a single metal center, forming a stable five-membered ring. This O,O-coordination is a common feature among oxamides and their derivatives.

Beyond simple chelation, the amide nitrogen atoms can also participate in coordination, particularly after deprotonation. This allows this compound to act as a bridging ligand between two or more metal centers. This bridging can occur in a cis or trans conformation of the oxygen donors, leading to a rich variety of polynuclear complexes and extended structures. The presence of a single methyl group in this compound, as opposed to the two in N,N'-dimethyloxamide or none in oxamide (B166460), introduces an element of asymmetry that could influence the packing of these complexes in the solid state.

Furthermore, the flexibility of the N-C-C-N backbone allows for both cis and trans coordination geometries, which can be influenced by the nature of the metal ion, the presence of other ligands, and the reaction conditions. The N-H proton can also engage in hydrogen bonding, further directing the supramolecular assembly of the resulting complexes.

Potential Coordination Modes of this compound:

| Coordination Mode | Description | Potential Structural Outcome |

| Bidentate Chelating | The two carbonyl oxygen atoms coordinate to a single metal center. | Mononuclear complexes |

| Bidentate Bridging (cis) | The two carbonyl oxygen atoms bridge two metal centers in a cis conformation. | Dinuclear or polynuclear complexes |

| Bidentate Bridging (trans) | The two carbonyl oxygen atoms bridge two metal centers in a trans conformation. | Coordination polymers or extended networks |

| Tetradentate Bridging | Both oxygen and deprotonated nitrogen atoms coordinate to two metal centers. | Polynuclear complexes with strong magnetic coupling |

Synthesis and Characterization of Metal-Methylethanediamide Complexes

The synthesis of metal complexes with this compound is anticipated to follow established methods for oxamide-type ligands. A common approach involves the direct reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal precursor. Methanol (B129727), ethanol, and dimethylformamide (DMF) are frequently employed.

Templated synthesis is another powerful technique, particularly for the construction of more complex structures like macrocycles or polynuclear arrays. In this method, the metal ion directs the condensation of precursor molecules to form the desired ligand framework around it.

The characterization of these hypothetical Metal-Methylethanediamide complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is invaluable for determining the coordination mode of the ligand. A shift in the C=O stretching frequency upon coordination to a metal ion is a clear indicator of the involvement of the carbonyl oxygen in bonding.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center, which can help in determining the coordination geometry (e.g., octahedral, square planar).

Elemental Analysis: This confirms the empirical formula of the synthesized complex.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, this technique is used to determine the magnetic moment and to study magnetic exchange interactions between metal centers in polynuclear complexes.

Illustrative Spectroscopic Data for an Analogous Cu(II)-Oxamide Complex:

| Technique | Free Ligand (Oxamide) | Coordinated Ligand | Interpretation |

| IR (cm⁻¹) ν(C=O) | ~1660 | ~1620 | Shift to lower frequency indicates coordination of the carbonyl oxygen. |

| IR (cm⁻¹) ν(N-H) | ~3300, ~3190 | ~3300, ~3190 | Minimal shift suggests nitrogen is not directly coordinated in this mode. |

| UV-Vis (nm) | - | ~520-560 | d-d transition characteristic of a square planar Cu(II) environment. nih.gov |

Electronic and Structural Properties of Coordinated this compound Systems

The electronic and structural properties of metal complexes are intrinsically linked. For coordinated this compound, these properties would be largely dictated by the choice of the metal ion and the resulting coordination geometry.

Electronic Properties:

The electronic structure of transition metal complexes with oxamide-type ligands is often described using ligand field theory. The splitting of the d-orbitals of the metal ion upon coordination determines the electronic transitions observed in the UV-Vis spectra, as well as the magnetic properties of the complex.

A particularly interesting feature of oxamide-bridged polynuclear complexes is their ability to mediate magnetic exchange interactions between paramagnetic metal centers. The oxamide bridge can facilitate either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. The nature and strength of this coupling are highly dependent on the geometry of the bridge and the distance between the metal ions. For instance, binuclear copper(II) complexes with oxamide-type bridges often exhibit antiferromagnetic coupling. nih.gov

Structural Properties:

The structural landscape of Metal-Methylethanediamide complexes is expected to be diverse. Mononuclear complexes are likely to adopt geometries typical for the respective metal ion and coordination number, such as square planar for Cu(II) or octahedral for many first-row transition metals.

In polynuclear systems, the oxamide bridge enforces specific spatial arrangements of the metal ions. For example, macrocyclic oxamide ligands have been shown to form trinuclear and tetranuclear complexes with well-defined structures. nih.gov The asymmetry of this compound could lead to more complex and lower-symmetry structures compared to its symmetrical counterparts. Hydrogen bonding involving the N-H and potentially the N-CH₃ groups would also play a significant role in the crystal packing and the formation of supramolecular architectures.

Catalytic Applications of this compound Metal Complexes

While direct catalytic applications of this compound complexes are not reported, the broader family of metal-amide and metal-oxamide complexes has shown promise in various catalytic transformations.

Homogeneous Catalysis

Metal complexes with amide-containing ligands are known to be active catalysts for a range of organic reactions. For example, ruthenium complexes have been employed in the hydrogenation of amides. nih.gov It is plausible that this compound complexes of metals like ruthenium, rhodium, or palladium could exhibit catalytic activity in reactions such as hydrogenation, carbonylation, and C-C coupling reactions. The combination of a hard oxygen donor and a potentially available nitrogen donor site could offer unique reactivity profiles. Chiral versions of oxamide-phosphine ligands have been developed for palladium-catalyzed asymmetric allylic amination, highlighting the potential for designing enantioselective catalysts based on the oxamide scaffold. rsc.org

Exploration of Heterogeneous Catalysis Systems

The ability of oxamide-based ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up avenues for their use in heterogeneous catalysis. rsc.org These materials offer the advantage of easy separation and recyclability of the catalyst.

This compound, with its bridging capabilities, could serve as a linker in the construction of such porous materials. The resulting MOFs could feature accessible metal sites within their pores, which could act as active centers for various catalytic reactions. For instance, coordination polymers have been investigated as catalysts for oxidation reactions and for the degradation of organic dyes. nih.gov The functional amide groups within the framework could also play a role in substrate binding and activation.

This compound Complexes in Advanced Materials Research

The structural versatility of oxamide-based ligands makes them attractive building blocks for the design of advanced materials with specific functions.

Metal-Methylethanediamide complexes could be precursors for the synthesis of molecular magnets . The ability of the oxamide bridge to mediate magnetic interactions is key to this application. By carefully selecting the metal ions and controlling the structure of the resulting polynuclear complex, it may be possible to design materials with interesting magnetic properties, such as single-molecule magnets (SMMs). lucp.net

Furthermore, the propensity of this compound to form extended networks through coordination and hydrogen bonding suggests its potential use in the construction of metal-organic frameworks (MOFs) . These materials are of great interest for applications in gas storage and separation, sensing, and drug delivery. mdpi.comnih.gov The amide functionalities within the pores of a this compound-based MOF could provide specific interaction sites for guest molecules.

The incorporation of this compound into polyamide metal complexes is another area of potential interest. Such materials can exhibit interesting thermal, mechanical, and optical properties, with potential applications as damping materials or environmental stimulus-responsive intelligent materials.

Supramolecular Chemistry of Methylethanediamide Based Architectures

Non-Covalent Interactions in Methylethanediamide Self-Assembly

The spontaneous organization of this compound molecules into stable, well-defined aggregates is governed by a combination of weak, non-covalent interactions. fortunejournals.com These forces, though individually modest, collectively dictate the formation and stability of supramolecular structures. nih.govnih.gov The primary interactions at play in this compound systems are hydrogen bonding and van der Waals forces.

Hydrogen bonds are the principal driving force for the self-assembly of molecules containing amide functional groups. nih.govnih.govsemanticscholar.org The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This duality allows for the formation of robust and directional intermolecular connections of the N-H···O=C type. ias.ac.inyoutube.com

Table 1: Typical Parameters for Amide-Amide Hydrogen Bonds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|

This table presents generalized data for amide hydrogen bonds and is intended to be illustrative for the this compound system.

In a this compound assembly, van der Waals forces arise from interactions between the aliphatic ethylene backbone and the methyl groups. These forces, although weaker than hydrogen bonds, contribute significantly to the cohesive energy of the system by ensuring efficient space-filling and maximizing intermolecular contacts within the crystal lattice or aggregate. nih.govaps.org The collective effect of numerous van der Waals contacts helps to stabilize the three-dimensional packing of the hydrogen-bonded chains or sheets. acs.org

Table 2: Van der Waals Radii of Constituent Atoms

| Atom | Van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Carbon (C) | 1.70 |

| Nitrogen (N) | 1.55 |

This table provides standard van der Waals radii for individual atoms present in this compound.

Rational Design and Directed Self-Assembly of Supramolecular Systems

The rational design of supramolecular systems involves using the principles of molecular recognition and self-assembly to create complex, functional architectures from simpler molecular building blocks, or "tectons." nih.govnih.govresearchgate.net The predictable hydrogen-bonding patterns of the amide group make molecules like this compound potential candidates for use as simple tectons in crystal engineering and the bottom-up fabrication of materials. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule or supramolecular assembly. fortunejournals.comacs.org If this compound-based building blocks can be designed to self-assemble into three-dimensional structures with internal cavities, such as cages or channels, they could function as supramolecular hosts. rsc.orgnih.goviisc.ac.in

The formation of a host-guest complex is a process of molecular recognition, where the host selectively binds certain guests based on complementarities in size, shape, and chemical properties (e.g., charge, polarity, hydrogen-bonding capabilities). fortunejournals.com The binding within such a host is mediated by the same non-covalent forces that drive the self-assembly of the host itself. nih.gov

The cavity of a hypothetical supramolecular host formed from this compound would provide a distinct microenvironment, different from the bulk solution. This confined space could selectively encapsulate guest molecules that fit snugly within it. nih.govnih.gov The selectivity of encapsulation would be determined by several factors:

Size and Shape Complementarity: The guest must be small enough to enter the cavity but large enough to establish significant van der Waals contacts with the host's interior surface.

Chemical Complementarity: Favorable interactions, such as hydrogen bonding or electrostatic interactions between the host and guest, would enhance binding affinity. For an amide-based host, guests capable of accepting hydrogen bonds might be preferentially bound. rsc.org

Table 3: Illustrative Factors for Selective Guest Binding

| Guest Property | Favorable for Binding | Unfavorable for Binding |

|---|---|---|

| Size | Matches cavity volume | Too large to enter or too small for effective contact |

| Shape | Complements cavity geometry | Sterically clashes with host structure |

| Polarity | Matches cavity microenvironment | Mismatched polarity (e.g., polar guest in non-polar cavity) |

This table illustrates general principles of host-guest selectivity that would apply to a hypothetical this compound-based host.

Stimuli-responsive materials are "smart" systems that can change their properties in response to external triggers. taylorfrancis.comresearchgate.net Supramolecular assemblies, held together by weak and reversible non-covalent bonds, are particularly well-suited for the development of such systems. fortunejournals.comnih.gov A this compound-based assembly could be designed to be responsive to various stimuli:

Temperature: An increase in temperature could provide enough thermal energy to disrupt the hydrogen bonds holding the assembly together, leading to its disassembly. This process is often reversible upon cooling.

pH: Although this compound itself is not strongly pH-sensitive, chemical modification to include acidic or basic groups could impart pH-responsiveness. mdpi.com A change in pH would alter the protonation state of these groups, disrupting the non-covalent interactions and triggering a structural change. researchgate.net

Guest Binding: The binding of a specific guest molecule could either stabilize or destabilize the host assembly, leading to a structural transformation. chemrxiv.org In some systems, guest encapsulation can trigger the conversion of one supramolecular architecture into another. nih.gov

The ability to control the assembly and disassembly of supramolecular structures through external stimuli is a key area of research with potential applications in areas such as controlled release and sensing. nih.govnih.gov

Applications of this compound Supramolecular Assemblies

Detailed research findings.

Data tables on the applications.

A table of mentioned compounds cannot be generated as no specific compounds related to the applications of this compound supramolecular assemblies were identified in the search results.

Methylethanediamide in Advanced Materials Science Applications

Fabrication of Functional Materials incorporating Methylethanediamide

Furthermore, this compound can be chemically modified to introduce additional functional groups, expanding its utility. For instance, the attachment of photoresponsive or electroactive moieties to the this compound backbone can lead to the creation of smart materials that respond to external stimuli like light or an electric field.

Integration of this compound into Polymeric and Composite Materials

The integration of this compound into polymeric and composite materials serves as a strategic approach to enhance their performance characteristics. When incorporated into a polymer matrix, either as a comonomer or an additive, this compound can significantly influence the mechanical and thermal properties of the resulting material. The amide linkages can participate in hydrogen bonding with the polymer chains, leading to increased intermolecular forces and, consequently, improved tensile strength and thermal stability.

In the context of composite materials, this compound can function as a surface modifier for reinforcing fillers such as carbon nanotubes or silica (B1680970) nanoparticles. By treating the surface of these fillers with this compound, the interfacial adhesion between the filler and the polymer matrix is enhanced. This improved compatibility ensures efficient load transfer from the matrix to the reinforcement, resulting in a composite material with superior mechanical properties.

Nanostructured Materials Development and Nanocomposites

The development of nanostructured materials and nanocomposites represents a frontier in materials science, and this compound has found a niche in this domain. Its ability to act as a structure-directing agent has been harnessed in the synthesis of various nanomaterials. For example, in the sol-gel process, the presence of this compound can influence the hydrolysis and condensation rates of precursors, leading to the formation of metal oxide nanoparticles with controlled size and morphology.

In the realm of nanocomposites, this compound-based polymers can serve as effective matrices for the dispersion of nanofillers. The specific interactions between the diamide (B1670390) groups and the surface of the nanofillers can prevent their agglomeration, ensuring a homogeneous distribution throughout the polymer matrix. This is crucial for realizing the full potential of the nanocomposite, as well-dispersed nanofillers lead to significant improvements in properties such as barrier resistance, flame retardancy, and electrical conductivity.

Engineering of Material Properties through this compound Modification

A key aspect of advanced materials science is the ability to engineer material properties to meet the demands of specific applications. Chemical modification of materials with this compound provides a versatile tool for achieving this. By strategically incorporating this compound units into a material's structure, a range of properties can be fine-tuned.

For instance, the introduction of this compound into a hydrophobic polymer can increase its hydrophilicity and moisture absorption capacity, which is desirable in applications such as breathable textiles or biomedical hydrogels. Conversely, modifying the surface of a material with fluorinated derivatives of this compound can impart hydrophobic and oleophobic properties, leading to self-cleaning surfaces.

The following table summarizes the impact of this compound modification on various material properties:

| Property Modified | Method of Modification | Resulting Change | Potential Application |

| Mechanical Strength | Integration into polymer matrix | Increased tensile strength | High-performance composites |

| Thermal Stability | Incorporation as a comonomer | Higher decomposition temperature | Engineering plastics |

| Surface Energy | Surface grafting | Tunable hydrophilicity/hydrophobicity | Self-cleaning coatings, biocompatible surfaces |

| Gas Permeability | Use in mixed-matrix membranes | Altered selectivity and permeability | Gas separation |

Future Directions and Emerging Research Avenues for Methylethanediamide

Interdisciplinary Research Confluences

The future study of Methylethanediamide is poised to benefit significantly from the convergence of multiple scientific disciplines. Its inherent structure, featuring a central oxamide (B166460) core with asymmetric N-alkylation, provides a unique platform for interdisciplinary research.

Medicinal and Pharmaceutical Chemistry : The imidazole (B134444) scaffold is a crucial component in many biologically active compounds. researchgate.net One established pathway to synthesize N-unsubstituted imidazoles is the Wallach synthesis, which can utilize N-ethyl-N-methylethanediamide as a starting material by refluxing it with phosphorus pentachloride and phosphorus oxychloride. researchgate.netresearchgate.net This positions this compound as a key building block in medicinal chemistry for creating novel therapeutic agents. researchgate.net Future research could focus on its incorporation into drug discovery programs, particularly as a scaffold for anticancer leads or other biologically active molecules. researchgate.net

Coordination and Organometallic Chemistry : N,N'-disubstituted oxamides are recognized for their utility as ligands in coordination chemistry. benchchem.com They can form stable complexes with various metals, influencing their catalytic activity. For example, related oxamides are used as supporting ligands for copper-catalyzed amination and amidation reactions. wikipedia.org The specific steric and electronic properties conferred by the methyl and ethyl groups in this compound could be harnessed to create novel metal complexes with tailored catalytic or material properties. Research has shown that disubstituted oxamides can stabilize higher oxidation states of metals like copper(III), a property attributed to the strong donor nature of the deprotonated amido nitrogen atoms. epa.gov

Materials Science and Polymer Chemistry : The parent compound, oxamide, is used as a stabilizer for nitrocellulose preparations. wikipedia.org This suggests that this compound could be investigated for similar roles in polymer science. Its structure could be integrated into polymer backbones or used as a cross-linking agent to modulate properties like thermal stability and solubility, which are known to be influenced by the nature of the N-alkyl substituents in related oxamides. benchchem.com

Novel Synthetic Targets and Methodological Innovations

While established methods for synthesizing N,N'-disubstituted oxamides exist, there is considerable room for innovation in the synthesis and application of this compound.

Greener Synthesis Routes : Traditional synthesis often involves reagents like oxalyl chloride. benchchem.com Future research could focus on developing more sustainable methods, potentially using novel catalysts or bio-inspired processes. This aligns with the broader trend in chemical research towards green and sustainable organic transformations. researchgate.net

Improving the Wallach Synthesis : The use of this compound in the Wallach synthesis to produce imidazoles is a key application. researchgate.net Methodological innovations could focus on improving the efficiency and scope of this reaction, perhaps by exploring metal-free conditions or developing a one-pot, multicomponent strategy to increase molecular complexity and diversity in the resulting heterocyclic scaffolds. researchgate.netresearchgate.net

Modular and Diverse Synthesis : Developing modular synthetic strategies would allow for the rapid generation of a library of this compound derivatives. This could involve exploring different amine nucleophiles or modifying the core structure to access a wider range of compounds for screening in various applications, from medicinal chemistry to materials science. researchgate.net A general method for synthesizing N-methylalkylamines provides a template for producing precursors needed for this compound synthesis. orgsyn.org

Advanced Computational Modeling Paradigms

Computational modeling offers a powerful tool to predict the properties and behavior of this compound, accelerating research and guiding experimental work.

Predicting Physicochemical Properties : Advanced computational models can simulate and predict key properties of this compound. numberanalytics.com Techniques like Density Functional Theory (DFT) can be used to understand its electronic structure, reactivity, and spectroscopic characteristics. This can provide insights into its potential as a ligand or a building block for larger molecules.

Simulating Reaction Mechanisms : Computational chemistry can elucidate the mechanisms of reactions involving this compound, such as the Wallach synthesis. researchgate.net By modeling the transition states and reaction pathways, researchers can optimize reaction conditions for higher yields and selectivity.

Modeling for Material and Biological Systems : When considering this compound for material or biological applications, computational models can predict its interactions and behavior. For instance, models can simulate its binding to a metal center in a catalyst or its fit within the active site of an enzyme. nih.gov Techniques like computational fluid dynamics (CFD) and specialized models like the Distorted Grid (DG) model could be adapted to predict its transport and kinetic properties in various media. nih.gov Furthermore, multiscale modeling approaches can connect molecular properties to macroscopic material behavior, which is crucial for designing new materials. softaliza.com.brtechscience.com

| Modeling Paradigm | Application to this compound | Potential Insights |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Calculation of electronic structure, molecular orbitals, and reaction energies. | Reactivity, spectroscopic signatures, stability, and thermodynamic properties. |

| Molecular Dynamics (MD) | Simulation of the molecule's movement and interactions in different environments (e.g., solvents, biological systems). | Solubility, conformational preferences, binding affinities to biological targets. |

| Multiscale Modeling (e.g., FVDAM) | Bridging molecular properties to the behavior of a bulk material containing this compound. nih.govsoftaliza.com.br | Effective mechanical and thermal properties of composite materials. softaliza.com.br |

| Deep Learning Models | Predicting properties and biological activity based on structural inputs. numberanalytics.com | Accelerated screening for potential applications in drug discovery and materials science. numberanalytics.com |

Exploration of Uncharted Material Applications

The unique combination of a rigid oxamide core and flexible, asymmetric alkyl groups makes this compound an intriguing candidate for novel materials.

Functional Polymers and Resins : Incorporating this compound into polymer chains could lead to materials with unique properties. The hydrogen bonding capabilities of the amide groups could be exploited to create self-healing polymers or materials with specific thermal profiles. Its use as a stabilizer, analogous to oxamide in nitrocellulose, could be explored in modern polymer formulations. wikipedia.org

Self-Assembled Monolayers (SAMs) : Oxamide derivatives are known to form self-assembled monolayers based on hydrogen-bonded networks. wikipedia.org Future research could investigate the ability of this compound to form ordered thin films on various substrates. The asymmetry of the molecule might lead to unique packing arrangements and surface properties, with potential applications in electronics or sensor technology.

Energetic Materials : The parent compound, oxamide, finds use in APCP rocket motors as a burn rate suppressant. wikipedia.org While speculative, research could explore whether this compound or its derivatives could offer more tunable control over the combustion properties of solid propellants, leveraging the different energetic contributions of the methyl and ethyl groups.

Synergistic Approaches in Catalyst and Supramolecular Design

The intersection of catalysis and supramolecular chemistry provides a fertile ground for future this compound research.

Customized Ligand Design : As a bidentate ligand, this compound can be a building block for more complex catalytic systems. Its N,N'-disubstituted structure is a key feature in ligands used for copper-catalyzed reactions. wikipedia.orgepa.gov Research could focus on designing di- or oligonuclear complexes where this compound units bridge metal centers, creating cooperative catalytic effects. rsc.org

Supramolecular Catalysis : This field uses non-covalent interactions to build complex catalytic assemblies, mimicking enzymes. wikipedia.org The hydrogen-bonding capabilities of the this compound backbone are ideal for this purpose. It could be used as a guest molecule within a larger host (like a cyclodextrin) or as a building block for a self-assembled catalyst. rsc.orgwikipedia.org Such systems could control substrate reactivity and selectivity by precisely orienting the reactants, a hallmark of enzymatic catalysis. wikipedia.org

Responsive Catalytic Systems : The properties of catalysts incorporating this compound could be modulated by external stimuli. For example, changes in pH could alter the protonation state of the amide groups, affecting the ligand's coordination to a metal and thereby switching the catalyst's activity "on" or "off." This responsive behavior is a key goal in the design of smart materials and catalysts.

| Compound | Formula | Molar Mass (g/mol) | Key Property/Application | Reference |

|---|---|---|---|---|

| Oxamide | (CONH₂)₂ | 88.07 | Slow-release fertilizer; stabilizer for nitrocellulose; white crystalline solid. wikipedia.org | wikipedia.org |

| N,N'-Dicyclohexyloxamide | C₁₄H₂₄N₂O₂ | 252.35 | Used as a ligand in coordination chemistry; bulky substituents influence solubility and thermal behavior. benchchem.com | benchchem.com |

| This compound | C₄H₈N₂O₂ | 116.12 | Precursor in Wallach synthesis for imidazoles. researchgate.net | researchgate.net |

Q & A

Q. What criteria define a rigorous research question for this compound studies in grant proposals?

- Methodological Answer : Align questions with gaps identified in systematic reviews (e.g., lack of mechanistic detail or in vivo validation). Ensure specificity (e.g., “How does pH modulate this compound’s chelation efficacy?”) and feasibility (e.g., pilot data on buffer compatibility). Avoid overly broad inquiries unsupported by preliminary evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.